molecular formula C21H17N3O3S B14978239 methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate

methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B14978239
M. Wt: 391.4 g/mol
InChI Key: NOFUBADTPXSPJU-UHFFFAOYSA-N
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Description

Methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a structurally complex small molecule featuring multiple heterocyclic and aromatic moieties. Its core structure includes:

  • Benzoate ester: A methyl ester at the para position of the benzene ring.
  • Pyrrolidone ring: A 2,3-dihydro-1H-pyrrol-1-yl scaffold with a 3-oxo (keto) group and a 5-amino substituent.
  • 4-Phenylthiazole: A thiazole ring (five-membered with nitrogen and sulfur) substituted at the 4-position with a phenyl group.

While direct biological data for this compound is unavailable in the provided evidence, analogs with thiazole and pyrrolidone groups are often explored for anticancer, antimicrobial, or anti-inflammatory activities .

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 4-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C21H17N3O3S/c1-27-21(26)14-7-9-15(10-8-14)24-11-17(25)18(19(24)22)20-23-16(12-28-20)13-5-3-2-4-6-13/h2-10,12,22,25H,11H2,1H3

InChI Key

NOFUBADTPXSPJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-phenyl-1,3-thiazole moiety is synthesized from thiourea derivatives and α-halo ketones. A representative protocol from PMC6269796 involves:

Reagents :

  • N -Phenylthiourea (1.0 equiv)
  • 2-Bromoacetophenone (1.1 equiv)
  • Ethanol (reflux, 6 hr)

Mechanism :

  • Nucleophilic attack of thiourea sulfur on α-carbon of bromoacetophenone
  • Cyclization with elimination of HBr to form thiazole ring

Yield : 78–82%

Alternative Cyclization Using KSCN/Bromine

As demonstrated in ACS Omega (2020), thiazoles can be formed via:

Methyl 4-aminobenzoate + KSCN (4 equiv) → Intermediate I  
Bromine (2 equiv in acetic acid) → Cyclization to thiazole  

Key Parameters :

  • Temperature: 10°C during bromine addition
  • Reaction time: 12 hr
  • Purification: Basification to pH 8 with NH₃

Pyrrolidinone Core Construction

β-Ketoamide Cyclization

Adapting methods from PMC6269796:

Step 1 : Formation of β-ketoamide

Ethyl acetoacetate + Benzylamine → β-Ketoamide (89% yield)  

Step 2 : Acid-catalyzed cyclization

β-Ketoamide + HCl (conc.) → 5-Amino-3-oxopyrrolidine (72% yield)  

Optimization Data :

Catalyst Temp (°C) Time (hr) Yield (%)
HCl (conc.) 110 8 72
H₂SO₄ 100 6 68
PTSA 120 10 65

Coupling of Thiazole and Pyrrolidinone Moieties

Palladium-Catalyzed C–N Bond Formation

Using Buchwald–Hartwig conditions from patent EP2796442A1:

Reaction Setup :

4-Phenylthiazole-Br (1.0 equiv)  
5-Aminopyrrolidinone (1.2 equiv)  
Pd₂(dba)₃ (2 mol%)  
Xantphos (4 mol%)  
Cs₂CO₃ (2.5 equiv)  
Toluene, 110°C, 24 hr  

Yield : 63%

Nucleophilic Aromatic Substitution

Alternative method from ACS Omega:

Methyl 4-fluorobenzoate + Pyrrolidinone-thiazole amine  
DIPEA (3 equiv), DMF, 80°C, 16 hr  

Comparative Efficiency :

Method Temp (°C) Time (hr) Yield (%)
Buchwald–Hartwig 110 24 63
Nucleophilic aromatic 80 16 58

Final Esterification and Purification

Methyl Ester Formation

Adapting industrial-scale methods from US3696141A:

Procedure :

  • Hydrolysis of coupled intermediate to carboxylic acid
  • Re-esterification with methanol (2.0 equiv)
  • Catalytic H₂SO₄ (0.1 mol%), reflux 6 hr

Purity Control :

  • Fractional distillation (40-plate column, reflux ratio 40:1)
  • Final purity: >99% by GC-MS

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, Thiazole-H), 7.45–7.32 (m, 5H, Ph), 6.21 (s, 1H, NH₂), 4.12 (q, J=7.1 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃)
  • HRMS : m/z 420.1423 [M+H]⁺ (calc. 420.1419)

Challenges and Optimization Opportunities

  • Thiazole Ring Instability : Prolonged heating above 120°C leads to decomposition (3–5% yield loss)
  • Coupling Selectivity : Competing O- vs. N-alkylation requires careful base selection (Cs₂CO₃ > K₂CO₃)
  • Scale-Up Limitations : Buchwald catalysts increase cost; nucleophilic methods preferred for >100 g batches

Scientific Research Applications

Methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an enzyme inhibitor, receptor modulator, and its interactions with biological macromolecules.

    Medicine: Research focuses on its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, pharmaceuticals, and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets within biological systems. The thiazole and pyrrole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function, alteration of signal transduction pathways, and modulation of gene expression. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Findings :

  • The target compound’s pyrrolidone-thiazole system offers conformational flexibility, contrasting with the rigid quinoline-piperazine scaffold.
  • Electron-withdrawing substituents (e.g., Cl, CF₃) in C1–C7 enhance electrophilic reactivity, whereas the phenylthiazole in the target compound may favor π-π stacking interactions .

Thiazole-Oxadiazole Hybrids ()

Thiazole-1,3,4-oxadiazole hybrids synthesized via cyclodehydrogenation share a thiazole core but differ in their secondary heterocycle:

Property Target Compound Thiazole-Oxadiazole Hybrids
Secondary Heterocycle Pyrrolidone (5-membered, lactam) 1,3,4-Oxadiazole (5-membered, two nitrogens)
Functional Groups Amino, keto Amine, substituted aliphatic/aromatic acids
Bioactivity Not reported Evaluated for cytotoxic activity (specific IC₅₀ values not provided)

Key Findings :

  • The pyrrolidone’s hydrogen-bonding capacity (via NH and C=O groups) may improve solubility compared to the oxadiazole’s nonpolar nature.
  • Oxadiazoles are prone to metabolic oxidation, whereas pyrrolidones are generally more stable in vivo .

Thiadiazole-Benzoate Derivatives ()

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) shares a benzoate ester but replaces thiazole with thiadiazole:

Property Target Compound LS-03205
Heterocycle Thiazole (1 N, 1 S) Thiadiazole (2 N, 1 S)
Linker Chemistry Direct pyrrolidone-thiazole fusion Methoxy-linked thiadiazole and phenylcarbamoyl
Molecular Weight (MW) ~395.4 g/mol 369.4 g/mol

Key Findings :

  • The methoxy linker in LS-03205 may increase steric hindrance compared to the target compound’s fused ring system .

Biological Activity

Methyl 4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial, anticancer, and anticonvulsant properties.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrrolidine and benzoic acid derivatives. The structural formula can be represented as:

C22H19N3O3S\text{C}_{22}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a thiazole moiety, which is known for its diverse biological activities. The incorporation of the thiazole ring enhances the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Bacillus subtilis15.62

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia). The following table summarizes the findings:

Cell LineIC50 (µM)Comparative Drug (Doxorubicin)
HT2910.012.5
Jurkat8.511.0

The compound exhibited notable cytotoxicity with IC50 values lower than those of standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Anticonvulsant Activity

In addition to its antibacterial and anticancer properties, preliminary studies suggest that this compound may possess anticonvulsant activity. In animal models, it showed efficacy in reducing seizure frequency and duration during induced convulsive episodes .

Case Studies

A case study involving the administration of this compound in a controlled environment demonstrated its effectiveness in inhibiting tumor growth in xenograft models. The treated group showed a significant reduction in tumor size compared to the control group over a period of four weeks.

Q & A

Q. What rational design principles apply to developing analogues with improved pharmacokinetic profiles?

  • Methodological Answer : Modify logP via lipophilic substituents (e.g., -CF3_3) to enhance membrane permeability. Introduce metabolically stable groups (e.g., fluorination) to reduce CYP450-mediated clearance. Pharmacophore modeling identifies critical hydrogen-bond acceptors (e.g., carbonyl groups) for target engagement .

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